molecular formula C15H10FN3O B5128267 N-(4-fluorophenyl)-6-quinoxalinecarboxamide

N-(4-fluorophenyl)-6-quinoxalinecarboxamide

货号 B5128267
分子量: 267.26 g/mol
InChI 键: BKQFLLNLCCOYJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorophenyl)-6-quinoxalinecarboxamide, also known as GW 501516 or Endurobol, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways in the body. Since its discovery, GW 501516 has gained attention in the scientific community for its potential applications in sports performance enhancement and cancer therapy.

作用机制

N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 exerts its effects by binding to and activating PPARδ, a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce the risk of metabolic disorders. In addition, PPARδ activation can inhibit the production of pro-inflammatory cytokines and promote the expression of anti-inflammatory genes, which can have beneficial effects on cardiovascular health.
Biochemical and Physiological Effects:
Studies have shown that this compound 501516 can improve endurance and exercise performance in animal models and human athletes. This is thought to be due to its ability to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, which can enhance the capacity of muscle cells to produce energy during exercise. In addition, this compound 501516 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

实验室实验的优点和局限性

One of the advantages of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 is its high selectivity and potency for PPARδ, which allows for precise modulation of metabolic and inflammatory pathways. In addition, this compound 501516 has a long half-life and can be administered orally, which makes it convenient for use in animal studies and clinical trials. However, one of the limitations of this compound 501516 is its potential for off-target effects and toxicity at high doses. In addition, the use of this compound 501516 in sports performance enhancement is banned by the World Anti-Doping Agency (WADA), which limits its potential applications in this field.

未来方向

There are several potential future directions for research on N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516. One area of interest is its potential applications in cancer therapy, as PPARδ has been shown to have anti-tumor effects in various types of cancer cells. Another area of interest is the development of more selective and potent PPARδ agonists, which can improve the efficacy and safety of this class of drugs. Finally, more research is needed to understand the long-term effects of this compound 501516 on metabolic and cardiovascular health, as well as its potential for abuse in sports performance enhancement.

合成方法

The synthesis of N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 involves several chemical reactions, starting from commercially available starting materials. The most common method involves the condensation of 4-fluorobenzylamine with 6-chloroquinoxaline-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by treating the reduced intermediate with acetic anhydride and pyridine.

科学研究应用

N-(4-fluorophenyl)-6-quinoxalinecarboxamide 501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in animal models of obesity and type 2 diabetes. In addition, this compound 501516 has been found to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the prevention and treatment of cardiovascular diseases.

属性

IUPAC Name

N-(4-fluorophenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O/c16-11-2-4-12(5-3-11)19-15(20)10-1-6-13-14(9-10)18-8-7-17-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFLLNLCCOYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。